molecular formula C19H21BN2O3 B13077425 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346708-14-2

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B13077425
CAS No.: 1346708-14-2
M. Wt: 336.2 g/mol
InChI Key: DVCUMHJGMAYGLZ-UHFFFAOYSA-N
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Description

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps One common approach starts with the preparation of the boronic ester, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, while reduction reactions can produce primary amines.

Scientific Research Applications

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a boronic ester and a nitrile group provides versatility in synthetic applications, making it a valuable compound in organic chemistry .

Properties

CAS No.

1346708-14-2

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3

InChI Key

DVCUMHJGMAYGLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C#N

Origin of Product

United States

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